2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Novel Synthetic Pathways : Researchers have developed novel synthetic pathways for creating derivatives with potential anti-inflammatory and analgesic properties. For example, compounds with morpholine and pyrimidine moieties have been synthesized, showing significant inhibitory activity on cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Anticancer Agents : Another study described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation and induces apoptosis, showcasing significant promise as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activities : Compounds with morpholine and pyrimidine structures have been evaluated for their antimicrobial activities, demonstrating effectiveness against a variety of bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Attia et al., 2013).
Chemical Properties and Characterization
Structural Characterization : The synthesis and characterization of compounds bearing morpholine and pyrimidine moieties involve comprehensive techniques, including X-ray crystallography, to elucidate their molecular structures and potential for forming stable compounds with desirable therapeutic properties (Pang et al., 2006).
Luminescent Properties : Research on naphthalimides with piperazine substituents has explored their luminescent properties and potential for photo-induced electron transfer, indicating their utility in fluorescent probes and optical materials (Gan et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .
Mode of Action
The compound interacts with its targets, COXs and NOS, by forming hydrophobic interactions with their active sites . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting COXs and NOS, it reduces the production of pro-inflammatory mediators like PGs and NO . This results in the inhibition of the inflammatory response, as these mediators play a significant role in both acute and chronic inflammation .
Result of Action
The result of the compound’s action is the inhibition of the inflammatory response. It decreases the amount of iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophage cells . Therefore, it could be suggested as a novel therapeutic strategy for inflammation-associated disorders .
Biochemical Analysis
Biochemical Properties
It is known that morpholinopyrimidine derivatives have shown anti-inflammatory activity in macrophage cells stimulated by LPS . This suggests that 2-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
Preliminary studies suggest that morpholinopyrimidine derivatives can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that morpholinopyrimidine derivatives can reduce iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-chloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-16(22-6-8-24-9-7-22)21-15(20-12)11-19-17(23)13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVASMBQNZWQKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.